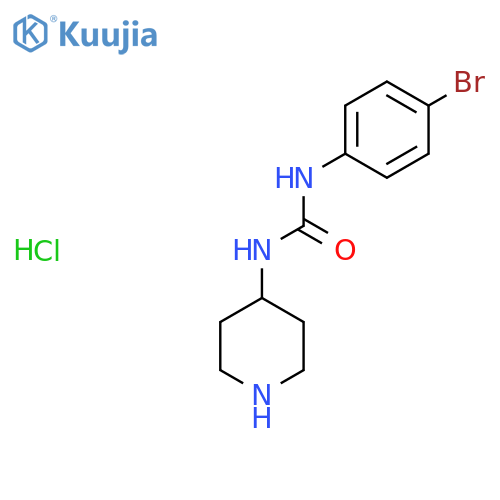Cas no 1233955-50-4 (1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride)

1233955-50-4 structure
商品名:1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
CAS番号:1233955-50-4
MF:C12H17BrClN3O
メガワット:334.639880895615
CID:4788548
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
-
- インチ: 1S/C12H16BrN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H
- InChIKey: LHYMZMIJNQSVFW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)NC(NC1CCNCC1)=O.Cl
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 248
- トポロジー分子極性表面積: 53.2
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656154-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride |
1233955-50-4 | 98% | 1g |
¥6734.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656154-2.5g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride |
1233955-50-4 | 98% | 2.5g |
¥10101.00 | 2024-08-09 | |
| Chemenu | CM317612-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95% | 1g |
$407 | 2021-08-18 | |
| Fluorochem | 063486-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95% | 1g |
£360.00 | 2022-03-01 | |
| Chemenu | CM317612-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95% | 1g |
$407 | 2022-09-03 | |
| Ambeed | A173499-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95+% | 1g |
$435.0 | 2024-04-25 |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
1233955-50-4 (1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride) 関連製品
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1233955-50-4)1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

清らかである:99%
はかる:1g
価格 ($):392.0